molecular formula C10H15ClO3S B13464932 3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B13464932
M. Wt: 250.74 g/mol
InChI Key: OGHSAPZWAJDMNO-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)bicyclo[111]pentane-1-sulfonyl chloride is a complex organic compound featuring a bicyclo[111]pentane core, which is known for its unique structural rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the use of [1.1.1]propellane as a starting material. The process often includes a triethylborane-initiated radical bicyclopentylation, starting from [1.1.1]propellane and an alkyl iodide precursor . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclo[1.1.1]pentane structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl iodides, triethylborane, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives.

Mechanism of Action

The mechanism by which 3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects is primarily related to its structural features. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s interaction with molecular targets. This rigidity can enhance binding affinity and selectivity for specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the oxan-4-yl group and the sulfonyl chloride functionality. These features provide additional sites for chemical modification and enhance the compound’s versatility in various applications.

Properties

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

IUPAC Name

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H15ClO3S/c11-15(12,13)10-5-9(6-10,7-10)8-1-3-14-4-2-8/h8H,1-7H2

InChI Key

OGHSAPZWAJDMNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C23CC(C2)(C3)S(=O)(=O)Cl

Origin of Product

United States

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